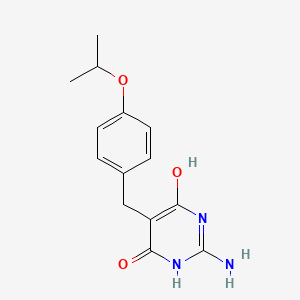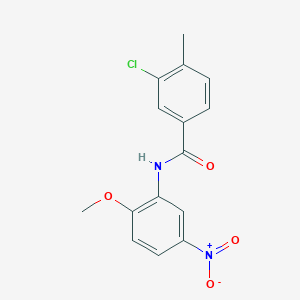
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is widely used in scientific research as a tool to study EGFR signaling pathways and its role in various physiological and pathological processes.
Mécanisme D'action
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol inhibits EGFR by binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation, migration, and survival in cancer cells that are dependent on EGFR signaling.
Biochemical and physiological effects:
In addition to its effects on cancer cells, 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol has been shown to have other biochemical and physiological effects. For example, it can inhibit the proliferation of smooth muscle cells in the arterial wall, which may have implications for the treatment of cardiovascular diseases. It can also modulate the activity of certain ion channels in the brain, which may be relevant to neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol in lab experiments is its specificity for EGFR, which allows researchers to selectively target this pathway without affecting other signaling pathways. However, its potency can vary depending on the cell type and experimental conditions, and it may not be effective against all EGFR mutations.
Orientations Futures
There are several potential future directions for research on 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol. One area of interest is in developing more potent and selective inhibitors of EGFR that can overcome resistance to current therapies. Another direction is in exploring the role of EGFR signaling in other diseases beyond cancer, such as inflammatory disorders and metabolic diseases. Finally, there is interest in using 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol as a tool to study the mechanisms of action of other small molecule inhibitors of EGFR and to identify new targets for drug development.
Méthodes De Synthèse
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropoxybenzaldehyde with ethyl cyanoacetate to form a pyrimidine intermediate, which is then converted to the final product by a series of chemical reactions.
Applications De Recherche Scientifique
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol is commonly used in scientific research to investigate the role of EGFR signaling in cancer, as well as in other diseases such as cardiovascular and neurological disorders. It is also used to study the mechanisms of action of other small molecule inhibitors of EGFR.
Propriétés
IUPAC Name |
2-amino-4-hydroxy-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)20-10-5-3-9(4-6-10)7-11-12(18)16-14(15)17-13(11)19/h3-6,8H,7H2,1-2H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALAVGITKSAEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)
![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)




![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)